NGD-4715

Description

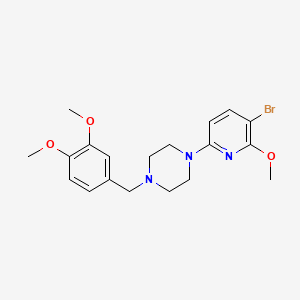

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYVNYLCIABRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432090 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476322-70-0 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NGD-4715: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715 is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the treatment of obesity, it represents a therapeutic strategy centered on the central regulation of energy homeostasis. This document provides an in-depth technical guide on the core mechanism of action of this compound, detailing its interaction with the MCHR1 signaling pathway and summarizing the types of preclinical evaluations it likely underwent. While specific quantitative data from primary preclinical studies are not publicly available, this guide presents representative data and experimental protocols based on established methodologies for MCHR1 antagonists.

Core Mechanism of Action: MCHR1 Antagonism

This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure.[1] The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH). By binding to MCHR1, this compound blocks the downstream signaling cascades initiated by MCH. This blockade is the cornerstone of its therapeutic potential in obesity, as MCH is known to be an orexigenic peptide, meaning it stimulates food intake.[1]

Studies in rodent models have demonstrated that the MCH system plays a crucial role in energy balance. Deletion of the MCH gene or the MCHR1 gene results in leaner animals, while overexpression of MCH leads to increased weight gain.[1] By antagonizing MCHR1, this compound is designed to reduce food intake and potentially increase energy expenditure, thereby promoting weight loss.

MCHR1 Signaling Pathways

MCHR1 is coupled to two primary G protein signaling pathways: Gαi and Gαq. This compound, by blocking MCH binding, prevents the activation of both of these pathways.

-

Gαi-Coupled Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and gene expression.

-

Gαq-Coupled Pathway: MCH binding also activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in a wide range of cellular processes, including neurotransmitter release and synaptic plasticity.

Below are diagrams illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.

Caption: MCHR1 Signaling Pathways and this compound Inhibition.

Preclinical Evaluation: In Vitro Characterization

The preclinical development of this compound would have involved a series of in vitro assays to determine its potency, selectivity, and functional activity at the MCHR1.

Quantitative Data (Representative)

While the precise values for this compound are not publicly available, the following table presents representative data that would be expected for a potent and selective MCHR1 antagonist.

| Assay Type | Target | Species | Ligand | Parameter | Value (nM) |

| Radioligand Binding | MCHR1 | Human | [¹²⁵I]-MCH | Ki | < 10 |

| Functional Assay (Calcium Mobilization) | MCHR1 | Human | MCH | IC₅₀ | < 50 |

| Functional Assay (cAMP Inhibition) | MCHR1 | Human | MCH | IC₅₀ | < 50 |

Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.

Experimental Protocols (Representative)

Objective: To determine the binding affinity (Ki) of this compound for the human MCHR1.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCHR1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-labeled MCH is used as the radioligand.

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Preclinical Evaluation: In Vivo Efficacy

The in vivo efficacy of this compound would have been evaluated in animal models of obesity, most commonly in diet-induced obese (DIO) rodents.

Quantitative Data (Representative)

The following table presents representative data from a hypothetical study evaluating the effect of this compound in a DIO mouse model.

| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Change in Food Intake (%) |

| Vehicle | - | +5.0 ± 1.2 | - |

| This compound | 10 | -2.5 ± 0.8 | -15.2 ± 3.5 |

| This compound | 30 | -7.8 ± 1.5 | -25.7 ± 4.1 |

*p < 0.05 compared to vehicle. Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.

Experimental Protocols (Representative)

Objective: To evaluate the effect of this compound on body weight and food intake in a model of obesity.

Methodology:

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

-

Acclimation: Mice are acclimated to individual housing and handling.

-

Treatment: Mice are randomized into treatment groups and dosed orally with vehicle or this compound once daily for a specified period (e.g., 28 days).

-

Measurements: Body weight and food intake are measured daily. Other parameters such as body composition (using DEXA or MRI) and plasma biomarkers may also be assessed at the end of the study.

-

Data Analysis: Changes in body weight and food intake are compared between the treatment groups using appropriate statistical methods.

Caption: Workflow for a Diet-Induced Obesity Study.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. While the compound was reported to be safe and well-tolerated, its development was ultimately discontinued. The primary reason for discontinuation was the finding that this compound induced the cytochrome P450 enzyme CYP3A4. This induction posed a significant risk of drug-drug interactions, as many medications are metabolized by this enzyme.

Conclusion

This compound is a selective MCHR1 antagonist that showed promise as a potential treatment for obesity by targeting the central regulation of food intake. Its mechanism of action is well-understood, involving the blockade of MCH-induced signaling through Gαi and Gαq pathways. Although its clinical development was halted due to unfavorable drug-drug interaction potential, the story of this compound provides valuable insights into the development of MCHR1-targeted therapeutics and highlights the critical importance of evaluating the broader pharmacological profile of drug candidates. Further research in this area may lead to the development of MCHR1 antagonists with improved safety profiles for the management of obesity and other metabolic disorders.

References

NGD-4715: A Technical Overview of its MCH-1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a selective, orally bioavailable small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1).[1][2][3] Developed by Neurogen Corporation, it was investigated for the treatment of obesity.[2][4][5] The MCH-1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis and feeding behavior.[6][7] Antagonism of this receptor has been a key strategy in the pursuit of anti-obesity therapeutics. This document provides a detailed technical guide on the MCH-1 receptor antagonist activity of this compound, including available data, experimental protocols, and relevant signaling pathways.

While this compound demonstrated safety and tolerability in Phase I clinical trials, its development was ultimately discontinued.[5][6][8][9][10] Reports suggest this was due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[5]

MCH-1 Receptor Antagonist Profile of this compound

Data Presentation

Table 1: this compound Binding Affinity for MCH-1 Receptor

| Radioligand | Cell Line/Tissue | Ki (nM) | Assay Type | Reference |

| [¹²⁵I]-MCH | HEK293 cells expressing human MCH-1R | Data not available | Radioligand Binding | (Tarrant et al., 2017) |

| [³H]-Compound X | CHO-K1 cells expressing human MCH-1R | Data not available | Radioligand Binding | (Tarrant et al., 2017) |

Table 2: this compound Functional Antagonist Activity at the MCH-1 Receptor

| Functional Readout | Cell Line | Agonist | IC₅₀ (nM) | Assay Type | Reference |

| Calcium Mobilization | HEK293/MCH-1R | MCH | Data not available | FLIPR Assay | (Tarrant et al., 2017) |

| cAMP Inhibition | CHO/MCH-1R | Forskolin + MCH | Data not available | cAMP Assay | (Tarrant et al., 2017) |

MCH-1 Receptor Signaling

The MCH-1 receptor is known to couple to multiple G protein signaling pathways, primarily through Gαi and Gαq.[7] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades that modulate neuronal activity and energy balance.

Caption: MCH-1 Receptor Signaling Pathways.

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize MCH-1 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MCH-1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the MCH-1 receptor.

Materials:

-

HEK293 cells stably expressing the human MCH-1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-MCH or a suitable tritiated antagonist.

-

Non-specific binding control: High concentration of a non-radiolabeled MCH-1 receptor ligand.

-

Test compound: this compound.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-MCH-1R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the test compound (this compound), and the cell membrane preparation.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of MCH-1 receptor activation via the Gαq pathway.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

-

HEK293 cells stably co-expressing the human MCH-1 receptor and a promiscuous G-protein (e.g., Gα16) or endogenous Gαq.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

MCH (agonist).

-

This compound (antagonist).

-

384-well black-walled, clear-bottom plates.

-

Fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating:

-

Plate the HEK293-MCH-1R cells in 384-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye solution to each well.

-

Incubate the plate at 37°C for a specified time to allow for dye loading.

-

-

Compound Addition and Fluorescence Reading:

-

Place the plate in the FLIPR instrument.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of MCH (typically the EC₈₀) to all wells to stimulate the receptor.

-

The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the MCH-induced response against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

-

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a well-characterized MCH-1 receptor antagonist that reached early-stage clinical development for obesity. While its progression was halted, the study of this compound has contributed to the understanding of the MCH-1 receptor system as a therapeutic target. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation of novel MCH-1 receptor modulators. Further research into compounds with similar mechanisms of action but improved safety and pharmacokinetic profiles remains an active area of investigation in the field of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 7. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. | BioWorld [bioworld.com]

NGD-4715: A Technical Overview of a Selective MCHR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a potent and selective, orally active, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Developed by Neurogen Corporation, it was investigated as a potential therapeutic agent for the treatment of obesity.[3][4] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of MCHR1 has been shown to reduce food intake and body weight in preclinical models.[3] However, the clinical development of this compound was discontinued (B1498344) due to its induction of the cytochrome P450 enzyme CYP3A4, which raised concerns about potential drug-drug interactions.[4] This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₁₉H₂₄BrN₃O₃.[3]

| Property | Value |

| IUPAC Name | 1-(5-bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine |

| Molecular Formula | C₁₉H₂₄BrN₃O₃ |

| Molecular Weight | 422.32 g/mol |

| CAS Number | 851005-37-3 |

Synthesis

While a number of synthetic routes for this compound were explored during its development, a detailed, publicly available, step-by-step synthesis protocol from the primary literature is not readily found.[5] The discovery of this compound resulted from the optimization of an initial arylpiperazine hit identified through high-throughput screening.[5] The general synthesis of similar arylpiperazine MCHR1 antagonists often involves the coupling of a substituted arylpiperazine moiety with a suitable benzyl (B1604629) or heterocyclic group.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein subtypes, including Gαi, Gαo, and Gαq.[6][7] This promiscuous coupling allows MCHR1 activation to initiate several downstream signaling cascades:

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8][9]

-

Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration.[8][9]

-

ERK Phosphorylation: Activation of MCHR1 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7][10]

By blocking the binding of the endogenous ligand MCH to MCHR1, this compound is expected to inhibit these downstream signaling events.

References

- 1. Melanin-concentrating Hormone Receptor (MCHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]

- 6. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

NGD-4715: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), was a promising therapeutic candidate for the treatment of obesity. Developed by Neurogen Corporation, it progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical rationale, and clinical evaluation. While specific quantitative data from proprietary studies remains largely undisclosed, this document synthesizes the available information to offer a detailed understanding of the compound's trajectory.

Introduction

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, with the MCHR1 receptor playing a crucial role in mediating the orexigenic (appetite-stimulating) effects of MCH. Antagonism of MCHR1 has therefore been a focal point for the development of anti-obesity therapeutics. This compound emerged from these efforts as a potent and selective MCHR1 antagonist.

Discovery and Preclinical Development

The discovery of this compound originated from a high-throughput screening campaign that identified an arylpiperazine hit. Subsequent medicinal chemistry optimization led to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound is a competitive antagonist of the MCHR1 receptor.[1] MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of the endogenous ligand MCH, MCHR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, leading to an increase in intracellular calcium. By blocking the binding of MCH, this compound is designed to prevent these downstream signaling events, thereby attenuating the orexigenic signals in the hypothalamus.

Preclinical Efficacy

While specific quantitative data from preclinical studies are not publicly available, reports indicate that this compound demonstrated anorectic effects in animal models.[2] Neurogen's studies suggested that selective blockade of MCHR1 was sufficient to produce a significant reduction in food intake in higher animal species.[1][3]

Table 1: Summary of Preclinical Development of this compound

| Parameter | Description | Finding |

| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Selective Antagonist |

| Mechanism | Blocks MCH-induced signaling | Attenuation of orexigenic signals |

| In Vitro Activity | Potent MCHR1 antagonist | Specific Ki/IC50 values not publicly available |

| In Vivo Models | Animal models of obesity | Anorectic effects and reduction in food intake |

| Safety Pharmacology | Standard preclinical safety assessments | No major adverse effects reported pre-clinically |

Clinical Development

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.

Phase I Clinical Trial Design

Neurogen commenced a Phase I trial of this compound in November 2006.[3] The study was a randomized, double-blind, placebo-controlled, single-center trial conducted in the United States.[3] The trial was designed to evaluate single rising oral doses of this compound in up to 84 healthy overweight and obese male and female subjects.[3]

Clinical Trial Results

Publicly available information on the quantitative results of the Phase I trial is limited. A press release from Neurogen in May 2007 stated that this compound was safe and well-tolerated.[2] However, detailed pharmacokinetic and pharmacodynamic data have not been published in peer-reviewed literature.

Table 2: Summary of this compound Phase I Clinical Trial

| Parameter | Description |

| Study Phase | Phase I |

| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |

| Population | Healthy overweight and obese subjects (n≤84) |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Pharmacokinetics and pharmacodynamics |

| Reported Outcome | Safe and well-tolerated |

| Quantitative Data | Specific PK/PD parameters (e.g., Cmax, Tmax, AUC, half-life, effects on appetite or weight) are not publicly available. |

Discontinuation of Development

Despite the positive safety findings in the initial Phase I study, the development of this compound was ultimately discontinued. The primary reason cited for the cessation of development was the compound's induction of the cytochrome P450 enzyme CYP3A4.[4] This finding raised concerns about the potential for significant drug-drug interactions, a critical consideration for a medication intended for a patient population often taking multiple concomitant medications.

CYP3A4 Induction

Induction of CYP3A4 can accelerate the metabolism of other drugs that are substrates for this enzyme, potentially leading to reduced efficacy of those co-administered therapies. A study in healthy individuals on a high-calorie diet showed that this compound administered three times daily for 14 days was efficacious in inducing the liver enzyme CYP3A4 and also had an effect of lowering lipid levels.[4] The precise fold-induction and the clinical significance of this effect were likely key factors in the decision to halt further development.

Experimental Protocol: In Vitro CYP3A4 Induction Assay (General Methodology)

While the specific protocol used for this compound is not available, a general approach for assessing CYP3A4 induction in vitro is as follows:

-

Cell Culture: Primary human hepatocytes are cultured to form a monolayer.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and positive (e.g., rifampicin) and negative (vehicle) controls for a period of 48-72 hours.

-

mRNA Analysis: After treatment, total RNA is isolated from the hepatocytes. The relative mRNA expression of CYP3A4 is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in CYP3A4 mRNA levels relative to the vehicle control indicates induction.

-

Enzyme Activity Assay: In parallel, the catalytic activity of the CYP3A4 enzyme is measured. A probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the treated cells. The formation of the metabolite is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). An increase in metabolite formation indicates an increase in enzyme activity.

References

NGD-4715: A Technical Guide to its Role in Appetite Regulation via Melanin-Concentrating Hormone Receptor 1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGD-4715 is an investigational small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the potential treatment of obesity, it represents a therapeutic strategy targeting the central regulation of energy homeostasis. Melanin-concentrating hormone (MCH) is a potent orexigenic neuropeptide expressed primarily in the lateral hypothalamus, a key brain region for appetite control. By blocking the action of MCH at its primary receptor, MCHR1, this compound was designed to reduce food intake and promote weight loss. Preclinical studies in rodent models demonstrated that MCHR1 antagonism could significantly decrease food intake and body weight gain, particularly in the context of diet-induced obesity. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated, with some subjects reporting a loss of appetite.[1][2] However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[3][4] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical evaluation of this compound, serving as a technical resource for professionals in the field of obesity and metabolic disease research.

Mechanism of Action: The MCH System in Appetite Regulation

The melanin-concentrating hormone (MCH) system is a critical modulator of energy balance. MCH-producing neurons are located in the lateral hypothalamus and zona incerta and project widely throughout the brain.[1] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2; however, only MCHR1 is found in rodents.[2]

Activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes energy storage.[1][3] This is confirmed by studies showing that:

-

Overexpression of MCH leads to obesity and insulin (B600854) resistance.[1]

-

Direct injection of MCH into the brain stimulates feeding.[3]

-

Conversely, genetic deletion of MCH or MCHR1 in mice results in a lean phenotype and resistance to diet-induced obesity.[5][6]

This compound functions as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH binding.[5][6]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily Gi/o and Gq, to initiate intracellular signaling that ultimately modulates neuronal activity and appetite.[2][7]

-

Gq Pathway: Upon MCH binding, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium modulates various cellular processes, including neurotransmitter release in appetite-regulating circuits.[7]

-

Gi/o Pathway: The Gi alpha subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This pathway also contributes to the overall inhibitory effect of MCH on certain neuronal populations.[2][7]

-

MAPK/ERK Pathway: MCHR1 activation has also been shown to stimulate the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), part of the mitogen-activated protein kinase (MAPK) cascade.[2][7] This pathway is involved in neuronal plasticity and gene expression, potentially mediating the longer-term effects of MCH on feeding behavior.

By blocking these pathways, this compound prevents the orexigenic signals of MCH, leading to a reduction in appetite.

Preclinical Data

While specific quantitative data for this compound is limited in publicly accessible literature, studies on precursor compounds and the general class of MCHR1 antagonists have validated the target in animal models of obesity.

Efficacy in Rodent Models

The primary preclinical model for evaluating anti-obesity compounds is the diet-induced obesity (DIO) model, typically in rats or mice.

Table 1: Representative Preclinical Efficacy of MCHR1 Antagonism

| Compound | Species/Model | Dose | Effect on Food Intake | Effect on Body Weight | Citation |

|---|---|---|---|---|---|

| NGX-1 | Rat (DIO) | 10 mg/kg, p.o. | 13% reduction | Significant decrease in weight gain vs. vehicle | [7] |

| Anonymous MCHR1 Antagonist | Rat (Satiated) | 1 µg, i.c.v. | Completely blocked MCH-induced hyperphagia | Not Assessed | [8] |

| NDT 9522320 | Rat & Dog | Not specified | Enabled target validation in feeding models | Not specified |[4][6] |

Note: NGX-1 and NDT 9522320 are MCHR1 antagonists developed by Neurogen, likely precursors or tool compounds related to this compound. Data is illustrative of the effects of the drug class.

These studies demonstrate that MCHR1 antagonism effectively reduces food intake, which translates to a reduction in body weight gain, particularly under conditions of a high-fat, obesogenic diet.[7]

Representative Preclinical Experimental Protocol

Objective: To assess the effect of an MCHR1 antagonist on food intake and body weight in a diet-induced obesity (DIO) rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-6 weeks to induce a DIO phenotype, characterized by significant weight gain compared to chow-fed controls.

-

Compound Administration: Animals are randomized into treatment groups (vehicle control vs. MCHR1 antagonist at various doses, e.g., 3, 10, 30 mg/kg). The compound is administered orally (p.o.) once or twice daily.

-

Data Collection:

-

Food Intake: Measured daily by weighing food hoppers.

-

Body Weight: Recorded daily or several times per week.

-

Meal Pattern Analysis (Optional): Animals are housed in metabolic cages equipped with automated feeding monitors (e.g., TSE Systems). This allows for detailed analysis of the number of meals, meal size, meal duration, and inter-meal intervals to understand the behavioral mechanism of appetite reduction.

-

-

Study Duration: The chronic study typically lasts for 2 to 4 weeks to assess sustained effects on body weight.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups to the vehicle control.

Clinical Development of this compound

This compound entered clinical development to assess its safety, tolerability, and potential efficacy in humans.

Phase I Clinical Trial

A Phase I clinical trial for this compound was initiated in 2006.[2]

Table 2: this compound Phase I Clinical Trial Design

| Parameter | Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, single-center |

| Population | Healthy overweight and obese male and female subjects (up to 84) |

| Dosing | Single ascending oral doses |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Pharmacokinetics (PK) and pharmacodynamics (PD) |

Key Findings:

-

Safety: The compound was reported to be safe and well-tolerated in a press release from May 2007.[1][7]

-

Pharmacodynamics: An encouraging result was the self-reported "loss of appetite" by some subjects receiving this compound.[1]

-

Metabolic Effects: In a subsequent study, this compound administered three times daily for 14 days to obese individuals on a high-calorie diet was shown to lower lipid levels.[4]

Discontinuation of Development

Despite promising initial findings, the development of this compound was discontinued. The primary reason was the discovery that this compound induces cytochrome P450 3A4 (CYP3A4).[3][4] CYP3A4 is a critical enzyme responsible for the metabolism of a large number of common medications, including statins, which are frequently prescribed to the obese patient population. Induction of this enzyme can lead to unpredictable and potentially dangerous drug-drug interactions by accelerating the metabolism of co-administered drugs, thereby reducing their efficacy. This undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile led to the decision to halt further development in favor of pursuing other MCHR1 antagonists with more favorable properties.[3][4]

Conclusion and Future Directions

This compound served as an important clinical candidate that validated the MCHR1 antagonism approach for appetite regulation in humans. The preclinical data, though not extensively published for this specific molecule, aligns with broader findings for the drug class, indicating a clear effect on reducing food intake and body weight. The Phase I trial confirmed its potential to modulate appetite in humans.

The discontinuation of this compound due to CYP3A4 induction highlights a critical challenge in drug development: the need to balance efficacy with a safe and predictable ADME profile. For researchers and drug development professionals, the story of this compound underscores the importance of early ADME and toxicology screening. While the MCHR1 target remains a viable and mechanistically sound approach for the treatment of obesity, future candidates must demonstrate not only potent antagonism but also a clean profile regarding metabolic enzyme interactions to succeed where this compound and other early MCHR1 antagonists failed.

References

- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

Melanin-concentrating hormone receptor 1 signaling pathways

A Comprehensive Technical Guide to Melanin-concentrating Hormone Receptor 1 (MCHR1) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), is a pivotal regulator of energy homeostasis, feeding behavior, and other neurological processes.[1][2][3][4] Its intricate signaling network, primarily initiated through coupling with Gαi/o and Gαq proteins, presents a complex landscape for therapeutic intervention.[1][2][3][5] This document provides an in-depth technical exploration of the MCHR1 signaling pathways, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core MCHR1 Signaling Cascades

Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers a cascade of intracellular events through the engagement of distinct G protein subtypes.

-

Gαi/o Pathway: Coupling to pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][5]

-

Gαq Pathway: MCHR1 also couples to pertussis toxin-insensitive Gαq proteins, activating phospholipase C (PLC).[2][5] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A key downstream consequence of MCHR1 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][6] This activation can be mediated through both Gαi/o and Gαq pathways and may involve Src kinase.[2][5]

Receptor Regulation

The signaling activity of MCHR1 is tightly regulated through several mechanisms:

-

Phosphorylation: The C-terminus of MCHR1 contains potential phosphorylation sites for kinases such as PKC and cAMP-dependent protein kinase.[1] Agonist-induced phosphorylation is a critical step in initiating receptor desensitization and internalization.[1]

-

β-Arrestin Recruitment and Internalization: Following phosphorylation, β-arrestins are recruited to the receptor.[1][7] This interaction uncouples the receptor from G proteins, terminating G protein-mediated signaling, and promotes receptor internalization into endosomes.[1][7] Overexpression of β-arrestin 2, in particular, has been shown to influence MCHR1 internalization.[7]

-

Post-translational Modifications: N-linked glycosylation of MCHR1 is crucial for its efficient trafficking to the plasma membrane.[1][3]

Quantitative Data

The following tables summarize key quantitative parameters related to MCHR1 signaling, providing a comparative overview for researchers.

Table 1: Ligand Binding Affinities and Functional Potencies

| Compound | Type | Species | Assay Type | Parameter | Value (nM) | Reference |

| MCH (human, mouse, rat) | Agonist | Human | Binding (IC50) | IC50 | 0.3 | [8] |

| MCH (human, mouse, rat) | Agonist | Human | Calcium Mobilization (EC50) | EC50 | 3.9 | [8] |

| [Ala17]-MCH | Agonist | Human | Binding (Ki) | Ki | 0.16 | [8] |

| Ac-hMCH(6-16)-NH2 | Agonist | Human | Binding (IC50) | IC50 | 0.16 | [8] |

| SNAP 94847 | Antagonist | Human | Binding (Ki) | Ki | 2.2 | [8] |

| TC-MCH 7c | Antagonist | Human | Binding (Ki) | Ki | 3.4 | [8] |

| TC-MCH 7c | Antagonist | Mouse | Binding (Ki) | Ki | 3.0 | [8] |

| MCH-1 antagonist 1 | Antagonist | N/A | Binding (Ki) | Ki | 2.6 | [8] |

| BMS-819881 | Antagonist | Rat | Binding (Ki) | Ki | 7 | [8] |

| BI 186908 | Antagonist | Human | Binding (IC50) | IC50 | 22 | [8] |

| BI 186908 | Antagonist | Human | Binding (Ki) | Ki | 14 | [8] |

| MCHR1 antagonist 2 | Antagonist | N/A | Binding (IC50) | IC50 | 65 | [8] |

| GPS18169 | Antagonist | N/A | Binding (Ki) | Ki | ~0.02 (20 pM) | [9] |

| KRX-104130 | Antagonist | Human | Binding (IC50) | IC50 | 20 | [10] |

| KRX-104137 | Antagonist | Human | Binding (IC50) | IC50 | 10 | [10] |

| KRX-104156 | Antagonist | Human | Binding (IC50) | IC50 | 50 | [10] |

| KRX-104161 | Antagonist | Human | Binding (IC50) | IC50 | 10 | [10] |

| KRX-104165 | Antagonist | Human | Binding (IC50) | IC50 | 60 | [10] |

Table 2: MCH-Induced ERK1/2 Phosphorylation

| Cell Line | MCH Concentration for Clear Phosphorylation | MCH Concentration for Plateau | Time to Maximal Phosphorylation |

| HEK293 cells expressing MCHR1 | 10 nM | ~100 nM | 2 minutes |

| SH-SY5Y cells | 0.1 nM (10^-10 M) | 1-100 nM (10^-9 to 10^-7 M) | 5 minutes |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MCHR1 signaling pathways.

MCHR1 Internalization Assay (Cell-Based ELISA)

This protocol is adapted from methodologies described for monitoring GPCR internalization.[7][11]

Objective: To quantify agonist-induced internalization of MCHR1.

Materials:

-

BHK-570 cells (or other suitable cell line)

-

Expression vector for VSVg-tagged MCHR1

-

Transfection reagent

-

24-well plates

-

MCH (agonist)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 5% non-fat milk in PBS)

-

Primary antibody: anti-VSVg antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Seed BHK-570 cells in 24-well plates.

-

Transfect cells with the VSVg-MCHR1 expression vector using a suitable transfection reagent.

-

Allow cells to express the receptor for 24-48 hours.

-

Treat cells with the desired concentration of MCH (e.g., 1 µM) or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Wash the cells with PBS to remove the treatment solution.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the anti-VSVg primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Add TMB substrate and incubate until a blue color develops.

-

Add stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance in MCH-treated cells compared to vehicle-treated cells indicates receptor internalization.

Calcium Mobilization Assay

This protocol is a generalized procedure based on common fluorescence-based calcium mobilization assays.[12][13][14]

Objective: To measure changes in intracellular calcium concentration upon MCHR1 activation.

Materials:

-

CHO or HEK293 cells stably expressing MCHR1

-

96-well black, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

MCH (agonist) and antagonists

-

Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

-

Seed MCHR1-expressing cells into 96-well plates and culture overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Prepare a 3x concentrated solution of MCH agonist or antagonist in a separate 96-well plate.

-

Place both the cell plate and the compound plate in the fluorescence plate reader.

-

Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

After establishing a baseline fluorescence reading, inject 50 µL of the 3x compound solution into the corresponding wells of the cell plate.

-

Continue to measure fluorescence intensity to detect changes in intracellular calcium. An increase in fluorescence indicates calcium mobilization.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is based on standard western blotting procedures for detecting phosphorylated proteins.[2][6]

Objective: To detect the phosphorylation of ERK1/2 following MCHR1 activation.

Materials:

-

HEK293 or SH-SY5Y cells expressing MCHR1

-

6-well plates

-

MCH (agonist)

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of MCH for different time points (e.g., 2, 5, 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

β-Arrestin Recruitment Assay

This protocol describes a general approach for measuring β-arrestin recruitment using enzyme fragment complementation (EFC) technology, such as the PathHunter assay.[15][16][17][18]

Objective: To quantify the recruitment of β-arrestin to MCHR1 upon agonist stimulation.

Materials:

-

Cell line co-expressing MCHR1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

96-well white, solid-bottom plates

-

MCH (agonist) and other test compounds

-

Detection reagents (substrate for the complemented enzyme)

-

Luminometer

Procedure:

-

Seed the engineered cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the MCH agonist and test compounds.

-

Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader. An increase in the luminescent signal corresponds to an increase in β-arrestin recruitment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core MCHR1 signaling pathways and a typical experimental workflow for studying these pathways.

Caption: MCHR1 canonical signaling pathways.

References

- 1. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 13. Ready-to-Assay MCH1 Melanin-Concentrating Hormone Receptor Frozen Cells [discoverx.com]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 18. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

NGD-4715: An In-depth Technical Guide on its Effects on Food Intake and Energy Expenditure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGD-4715 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) developed by Neurogen for the potential treatment of obesity. Preclinical studies demonstrated its potential to reduce food intake. While a Phase I clinical trial established its safety and tolerability in humans, further development was discontinued (B1498344) due to unfavorable pharmacokinetic properties, specifically the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[1] This guide provides a comprehensive overview of the known effects of this compound and other MCHR1 antagonists on food intake and energy expenditure, details the experimental protocols typically employed in such studies, and visualizes the underlying biological pathways and experimental workflows. Due to the discontinuation of its development, publicly available quantitative data specifically for this compound is limited. Therefore, this guide also incorporates data from other MCHR1 antagonists to provide a broader context for the expected effects.

Core Mechanism of Action: MCHR1 Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a crucial role in the regulation of energy homeostasis.[2] It exerts its effects by binding to its G protein-coupled receptor, MCHR1. The activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes weight gain.[2] this compound functions by competitively binding to MCHR1, thereby blocking the downstream signaling cascade initiated by MCH. This antagonism is the basis for its potential anti-obesity effects.

Signaling Pathway of MCHR1

The binding of MCH to MCHR1 initiates a signaling cascade that ultimately influences neuronal activity related to appetite and energy balance. The diagram below illustrates this pathway.

Effects on Food Intake

Table 1: Effects of MCHR1 Antagonists on Food Intake in Rodent Models

| Compound | Animal Model | Diet | Dose | Route of Administration | Effect on Food Intake | Reference |

| NGX-1 | Rat | High-Fat | 10 mg/kg | Oral | 13% reduction | BioWorld (2003) |

| GW803430 | Mouse (DIO) | High-Fat | Chronic Oral | Oral | Significant decrease | [5] |

| S38151 | Rat | Standard | 30-50 nmol | Intracerebroventricular | Complete blockade of MCH-induced feeding | [2] |

| Compound A | Mouse (DIO) | High-Fat | Not specified | Oral | Dose-dependent reduction | [1] |

Note: DIO refers to Diet-Induced Obese models. Data for this compound is not publicly available in a quantitative format.

Effects on Energy Expenditure

The role of MCHR1 antagonism in regulating energy expenditure is less clearly defined than its effect on food intake. Some studies with MCHR1 antagonists suggest a potential increase in energy expenditure, which would contribute to weight loss beyond the effects of reduced caloric intake.[6] For instance, studies with the MCHR1 antagonist GW803430 in diet-induced obese mice showed that the anti-obesity effect was due to both a decrease in energy intake and an increase in energy expenditure, which was associated with increased physical activity.[5] However, other studies have not observed significant changes in activity levels following MCHR1 antagonist administration.[2]

Table 2: Effects of MCHR1 Antagonists on Energy Expenditure in Rodent Models

| Compound | Animal Model | Key Findings on Energy Expenditure | Reference |

| GW803430 | Mouse (DIO) | Increased daily energy expenditure and physical activity in the dark phase. | [5] |

| Peptide Antagonist | Mouse (Mchr1-/-) | No significant change in activity after a 4-week infusion. | [2] |

Note: Specific data on the effect of this compound on energy expenditure has not been publicly reported.

Experimental Protocols

The following sections detail the typical methodologies used to assess the effects of compounds like this compound on food intake and energy expenditure in preclinical settings.

Measurement of Food Intake in Rodents

Objective: To quantify the effect of a test compound on food consumption.

Typical Protocol:

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For obesity studies, animals are often rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.

-

Housing: Animals are individually housed to allow for accurate measurement of individual food intake.

-

Acclimation: Animals are acclimated to the experimental conditions, including the specific diet and housing, for a period of at least one week before the study begins.

-

Compound Administration: The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the same volume of the vehicle solution.

-

Food Intake Measurement:

-

Manual Measurement: A pre-weighed amount of food is provided, and the remaining food is weighed at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose). Spillage is collected and accounted for.

-

Automated Monitoring: Sophisticated systems, such as the Comprehensive Laboratory Animal Monitoring System (CLAMS) or specialized automated feeding monitors, can be used for continuous and automated measurement of food intake with high temporal resolution.[7][8][9] These systems can also record meal patterns, including meal size and frequency.

-

-

Data Analysis: Food intake is typically expressed as grams consumed per animal or normalized to body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treated groups to the vehicle control group.

Measurement of Energy Expenditure in Rodents

Objective: To determine the effect of a test compound on the metabolic rate.

Typical Protocol (Indirect Calorimetry):

-

Apparatus: An open-circuit indirect calorimetry system (e.g., CLAMS) is used.[10][11] This system measures oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Animal Acclimation: Mice or rats are individually housed in metabolic chambers and allowed to acclimate for at least 24 hours before data collection begins.

-

Data Collection: VO2 and VCO2 are measured continuously over a set period, often 24-48 hours, to capture both the light and dark cycles.

-

Calculation of Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula.

-

Respiratory Exchange Ratio (RER): The RER (VCO2/VO2) is calculated to determine the primary fuel source being utilized (carbohydrates, RER ≈ 1.0; fats, RER ≈ 0.7).

-

Activity Monitoring: Most indirect calorimetry systems are equipped with infrared beams to simultaneously monitor locomotor activity.

-

Data Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the test compound to the vehicle control during different phases of the light/dark cycle.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical study evaluating a potential anti-obesity compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. | BioWorld [bioworld.com]

- 5. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An automated feeding and behavior monitoring system for rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated monitoring of mouse feeding and body weight for continuous health assessment | Semantic Scholar [semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 11. Lipid-Enriched Gintonin from Korean Red Ginseng Marc Alleviates Obesity via Oral and Central Administration in Diet-Induced Obese Mice [mdpi.com]

Preclinical Profile of NGD-4715: An MCHR1 Antagonist for Obesity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity remains a significant global health challenge, driving research into novel therapeutic targets that regulate energy homeostasis. One such target is the melanin-concentrating hormone receptor 1 (MCHR1). The MCH system is a key regulator of feeding behavior and energy metabolism.[1][2] Preclinical studies in rodents have shown that MCH is a potent orexigenic peptide, meaning it stimulates food intake, and that genetic deletion of MCH or its receptor, MCHR1, leads to a lean phenotype.[1] This has prompted the development of MCHR1 antagonists as potential anti-obesity therapeutics.[1][2]

NGD-4715, developed by Neurogen Corporation, is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of MCHR1.[3][4] It progressed to Phase I clinical trials for the treatment of obesity.[4][5] However, its development was later discontinued.[4][6] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1.[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure. By blocking MCH signaling, this compound is expected to reduce food intake and potentially increase energy expenditure, thereby leading to weight loss.

Preclinical Efficacy

While specific quantitative data from the preclinical studies of this compound are not extensively published in the public domain, available information indicates that the compound demonstrated efficacy in animal models of obesity. The development program utilized a tool compound, NDT-9522320, for initial target validation before progressing with this compound.

In Vivo Models

The primary preclinical models used to evaluate the efficacy of this compound and its precursors were rodent and canine feeding models.[3][4] These models are standard in obesity research to assess the effects of drug candidates on food intake and body weight. Diet-induced obesity (DIO) models in rodents are commonly used to mimic human obesity, where animals are fed a high-fat diet to induce weight gain and associated metabolic changes.

Table 1: Summary of Preclinical Efficacy Studies

| Study Type | Animal Model(s) | Key Findings (Descriptive) | Reference(s) |

| Target Validation | Rat and Dog Feeding Models | The tool compound NDT-9522320 successfully validated MCHR1 as a target for reducing food intake. | [3][4] |

| Efficacy Studies | Rodent Models (presumed) | This compound demonstrated a significant reduction in food intake. | [1] |

| IND-Enabling Studies | Standard Preclinical Species | Successful completion of toxicology studies to support Investigational New Drug (IND) application. | [3][4] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on standard practices in the field of obesity research, the following methodologies were likely employed.

Diet-Induced Obesity (DIO) Rodent Model

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used as they are prone to developing obesity on a high-fat diet.

-

Diet: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Drug Administration: this compound would be formulated for oral administration (gavage) and administered daily at various doses. A vehicle control group would receive the formulation without the active compound.

-

Efficacy Endpoints:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily.

-

Body Composition: Assessed at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat mass and lean mass.

-

Metabolic Parameters: Blood samples collected to measure glucose, insulin, and lipid levels.

-

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in at least two species (one rodent and one non-rodent).

Table 2: Anticipated Pharmacokinetic Parameters for this compound

| Parameter | Description | Expected Outcome for an Orally Bioavailable CNS Drug |

| Tmax | Time to reach maximum plasma concentration | Relatively short, indicating rapid absorption. |

| Cmax | Maximum plasma concentration | Dose-proportional increase. |

| t1/2 | Elimination half-life | Sufficiently long to allow for once or twice-daily dosing. |

| Bioavailability (F%) | Fraction of the administered dose that reaches systemic circulation | Moderate to high for an effective oral drug. |

| Brain Penetration | Ability to cross the blood-brain barrier | High, as MCHR1 is a central target. |

Safety Pharmacology

Prior to clinical trials, this compound would have undergone a battery of safety pharmacology studies to assess its potential adverse effects on major physiological systems. These studies are conducted in accordance with regulatory guidelines.

Table 3: Core Battery of Safety Pharmacology Studies

| System | Key Assessments |

| Central Nervous System | Irwin test (a comprehensive observational assessment in rodents), motor activity. |

| Cardiovascular System | hERG assay (to assess potential for QT prolongation), in vivo cardiovascular monitoring in a non-rodent species (e.g., dog) for effects on blood pressure, heart rate, and ECG. |

| Respiratory System | Plethysmography in rodents to measure respiratory rate and tidal volume. |

Conclusion

This compound is a selective MCHR1 antagonist that showed promise in preclinical models of obesity by reducing food intake. The available information suggests a thorough preclinical development program, including target validation, in vivo efficacy studies, and IND-enabling toxicology. While the discontinuation of its clinical development highlights the challenges in bringing novel anti-obesity drugs to market, the preclinical data for this compound provide valuable insights for researchers in the field of obesity and MCHR1 antagonism. Further research into the MCH system may yet yield effective therapies for the management of obesity and related metabolic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. "The Discovery of the MCH-1 Receptor Antagonist this compound for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Anxiolytic and Antidepressant Effects of NGD-4715 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

NGD-4715 is a selective, orally bioavailable antagonist of the hypocretin-1 (HcrtR1) receptor, also known as the orexin-1 receptor. The hypocretin (orexin) system, comprising two neuropeptides (hypocretin-1 and -2) and their G-protein coupled receptors (HcrtR1 and HcrtR2), is a key regulator of several physiological functions, including sleep, arousal, appetite, and mood. Dysregulation of this system has been implicated in the pathophysiology of depression and anxiety. This compound's targeted action on the HcrtR1 receptor presents a novel therapeutic avenue for the treatment of mood disorders. This document provides a comprehensive overview of the preclinical evidence demonstrating the anxiolytic and antidepressant properties of this compound in established rodent models.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the HcrtR1 receptor. This antagonism prevents the binding of the endogenous ligand, hypocretin-1, thereby modulating the downstream signaling cascades. The antidepressant and anxiolytic effects of this compound are attributed to this blockade, which has been shown to be effective in relevant animal models without producing sedative side effects, a common limitation of many anxiolytic drugs. The specificity of this mechanism was confirmed in studies where the effects of this compound were absent in HcrtR1 knockout mice, indicating that the observed behavioral changes are directly mediated through its interaction with the HcrtR1 receptor.

Antidepressant Effects in Animal Models

The antidepressant potential of this compound has been primarily evaluated using the rat forced swim test (FST), a widely accepted behavioral assay for screening antidepressant drugs.

Quantitative Data: Forced Swim Test (FST)

| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings | Statistical Significance |

| Rat | Forced Swim Test | 3, 10, 30 | Oral | Dose-dependent reduction in immobility time. | p < 0.05 at 10 and 30 mg/kg |

Experimental Protocol: Forced Swim Test (FST)

The FST protocol involves a two-day procedure. On the first day (pre-test), rats are placed in a cylinder filled with water for a 15-minute habituation session. Twenty-four hours later, the animals are administered this compound or a vehicle control and are then placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility, defined as the time the animal spends floating with minimal movements required to keep its head above water, is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Anxiolytic Effects in Animal Models

The anxiolytic properties of this compound were assessed using the marble-burying test (MBT) in mice, a model sensitive to anxiolytic drugs.

Quantitative Data: Marble-Burying Test (MBT)

| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings | Statistical Significance |

| Mouse | Marble-Burying Test | 3, 10, 30 | Oral | Significant reduction in the number of marbles buried. | p < 0.05 at 10 and 30 mg/kg |

Experimental Protocol: Marble-Burying Test (MBT)

In the MBT, mice are individually placed in a cage containing a layer of bedding with a set number of marbles evenly spaced on the surface. The animals are left to explore the cage for a 30-minute period. The number of marbles that are at least two-thirds buried in the bedding is counted at the end of the session. A reduction in the number of buried marbles is interpreted as an anxiolytic-like effect.

Locomotor Activity Assessment

To rule out confounding sedative effects, the impact of this compound on locomotor activity was evaluated.

Quantitative Data: Locomotor Activity

| Animal Model | Test/Assay | This compound Dose (mg/kg) | Route of Administration | Key Findings |

| Rat and Mouse | Locomotor Activity | 3, 10, 30 | Oral | No significant effect on locomotor activity at effective anxiolytic and antidepressant doses. |

Experimental Protocol: Locomotor Activity

Locomotor activity is assessed using automated activity chambers. Animals are placed in the chambers, and their horizontal and vertical movements are recorded by a grid of infrared beams for a specified duration. The total number of beam breaks is used as a measure of overall locomotor activity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for the Forced Swim Test

Caption: Experimental workflow for the Forced Swim Test.

Experimental Workflow for the Marble-Burying Test

Caption: Experimental workflow for the Marble-Burying Test.

Summary and Conclusion

The preclinical data strongly support the anxiolytic and antidepressant potential of this compound. In rodent models, this compound demonstrated efficacy in the forced swim test and the marble-burying test at doses that did not induce sedation or alter general locomotor activity. These effects are directly attributable to the selective antagonism of the HcrtR1 receptor. These findings highlight the therapeutic promise of this compound as a novel treatment for mood disorders and underscore the importance of the hypocretin system as a target for the development of new anxiolytic and antidepressant medications. Further research is warranted to translate these promising preclinical results into clinical applications.

In-Depth Pharmacological Profile of NGD-4715: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715 is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1). Developed by Neurogen Corporation, it was investigated for its potential as a treatment for obesity. Preclinical studies demonstrated its efficacy in reducing food intake and body weight. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated in humans. However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, a characteristic that posed a significant risk of drug-drug interactions. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and the underlying reasons for its cessation from further clinical development.

Introduction